molecular formula C9H8FNO B1331575 2-(3-Fluoro-5-methoxyphenyl)acetonitrile CAS No. 914637-31-3

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Cat. No. B1331575
M. Wt: 165.16 g/mol
InChI Key: VWYCYRCMXIAREJ-UHFFFAOYSA-N
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Description

The compound 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, while not directly synthesized or characterized in the provided papers, is related to various fluorinated phenyl acetonitriles and their derivatives that have been studied. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The papers provided discuss the synthesis, characterization, and applications of similar compounds, which can offer insights into the properties and reactivity of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile.

Synthesis Analysis

The synthesis of fluorinated phenyl acetonitriles often follows green protocols and involves the use of base-catalyzed reactions or electrochemical methods. For instance, a fluorinated α-aminonitrile compound was synthesized and characterized using elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of 2-(2-hydroxyphenyl)acetonitriles was achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . These methods could potentially be adapted for the synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, as seen in the synthesis of a dipolarophile where the crystal structure was determined in the monoclinic space group . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p), are also employed to obtain and analyze the equilibrium geometry of the molecules . These techniques could be applied to determine the molecular structure of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile.

Chemical Reactions Analysis

The reactivity of fluorinated phenyl acetonitriles is explored through various chemical reactions. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile involves cleavage of carbon-sulfur and/or carbon-fluorine bonds . Additionally, the cycloaddition of (diethoxyphosphoryl)acetonitrile oxide to olefins leads to the formation of isoxazolines, which can be further transformed into various functional groups . These studies provide a foundation for understanding the chemical reactivity of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and reactivity. The presence of fluorine and methoxy groups can influence the electronic properties and stability of the molecules. The papers discuss the use of spectroscopic techniques like FT-IR and NMR to characterize the compounds , . The electrochemical behavior is also investigated, as seen in the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile . These analyses are essential for a comprehensive understanding of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile's properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Schiff Bases: Using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, novel Schiff bases were synthesized and displayed significant in vitro antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h. These compounds were created through a multi-step reaction, including Gewald synthesis and Vilsmeier-Haack reaction, and their structures were confirmed through various spectral analyses (Puthran et al., 2019).

Electrochemical Properties

  • Fluoro-Substituted Conjugated Polyindole: A study developed a high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material, demonstrating superior electrochemical properties compared to other polymers. The fluorine substitution in the conjugated polyindole significantly enhanced its specific capacitance, cycling stability, and self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).

Crystal Structure Analysis

  • Crystal Structure of Fluorine-Substituted Acrylonitrile: The crystal structure of a fluorine-containing acrylonitrile was analyzed to understand its structural conformation. The study focused on the geometry of the olefinic bond connected to (4-methoxyphenyl)acetonitrile and 2-chloro-6-fluorobenzaldehyde rings, which has implications in forming bioactive heterocycles (Naveen et al., 2006).

Fluorescence Spectral Properties

  • Multiband Fluorescence of QMOM: The spectral characteristics of a dye structurally similar to 3-hydroxyflavone, exhibiting dual fluorescence in acetonitrile, were explored. This study sheds light on the thermal behavior of band intensities and the kinetic character of proton transfer, providing insights into the fluorescence properties of related compounds (Tomin & Jaworski, 2011).

Pharmacokinetics and Drug Analysis

  • Determination of MEFWAY and MPPF: A study validated a method for determining certain receptor antagonists in rat plasma and brain samples. This research is relevant for understanding the pharmacokinetics of drugs with similar chemical structures, aiding in the development of analytical techniques for drug monitoring and pharmacological studies (Zheng et al., 2013).

Antiviral Activity

  • Synthesis of HBV Inhibitor: Research on the synthesis of a compound containing fluorine demonstrated its potential as a new inhibitor of hepatitis B. The compound's structure and bioactivity wereanalyzed through various methods, revealing its effectiveness against Hepatitis B virus (HBV) in vitro, highlighting its potential as a therapeutic agent (Ivashchenko et al., 2019).

Conformational Polymorphism and Isomorphism

  • Molecular Rotors with Fluoroaromatic Rotators: A study synthesized molecular rotors with different fluoro-substituted phenylene rotators, examining their polymorphic, pseudopolymorphic, and isomorphic crystals. This research contributes to the understanding of conformational freedom in solution and the polymorphic behavior of such compounds, useful in materials science and molecular engineering (Rodríguez‐Molina et al., 2013).

Solubility and Thermodynamics

  • Solubility of Fluoro-Compounds: The solubility of 5-Fluoro-2-oxindole in various solvents was measured, providing crucial data for the understanding of solubility and thermodynamic parameters of fluoro-compounds in different solvent systems. This information is critical in pharmaceutical formulation and chemical process design (Zhao et al., 2020).

Chemosensor Development

  • Turn-On Chemosensor for Zinc Detection: A study developed a nicotinohydrazide-based 'turn-on' chemosensor for bioactive zinc(II) detection. The receptor showed high selectivity and sensitivity for Zn2+ ions, with potential applications in bioimaging and cancer cell research (Patil et al., 2018).

properties

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCYRCMXIAREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650441
Record name (3-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

CAS RN

914637-31-3
Record name (3-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(chloromethyl)-3-fluoro-5-methoxybenzene (2.9 g, 17 mmol) in DMSO (20 mL), a solution of KCN (2.2 g, 34 mmol) and KI (5.6 g, 34 mmol) in H2O (10 mL) was added. The mixture was stirred at 45° C. for 6 h, poured into H2O (20 mL), and extracted with DCM (3×30 mL). The organic phase was washed with brine (2×10 mL), dried over Na2SO4, and concentrated to give 2.62 g of 2-(3-fluoro-5-methoxyphenyl)acetonitrile. 1H NMR (CDCl3): δ 6.62-6.68 (m, 2H), 6.56-6.60 (m, 1H), 3.80 (s, 3H), 3.70 (s, 2H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Majhi, B Zhou, Y Zhuang, MJ Tom, H Dai… - Synthesis, 2023 - thieme-connect.com
The palladium-catalyzed cross-coupling of the lithium anion of aryl tert-butyldimethylsilyl-protected cyanohydrins with aryl bromides followed by in situ deprotection with fluoride ion …
Number of citations: 2 www.thieme-connect.com

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